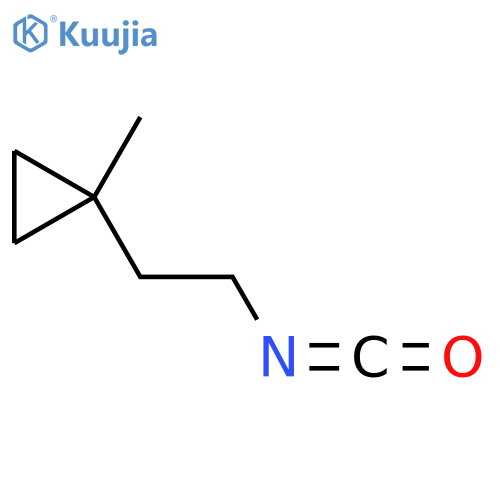Cas no 2649071-94-1 (1-(2-isocyanatoethyl)-1-methylcyclopropane)

2649071-94-1 structure
商品名:1-(2-isocyanatoethyl)-1-methylcyclopropane
1-(2-isocyanatoethyl)-1-methylcyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-(2-isocyanatoethyl)-1-methylcyclopropane
- EN300-1806303
- 2649071-94-1
-
- インチ: 1S/C7H11NO/c1-7(2-3-7)4-5-8-6-9/h2-5H2,1H3
- InChIKey: MBYVRCZZLDOLND-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1(C)CC1
計算された属性
- せいみつぶんしりょう: 125.084063974g/mol
- どういたいしつりょう: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 29.4Ų
1-(2-isocyanatoethyl)-1-methylcyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806303-5.0g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 5g |
$2732.0 | 2023-06-03 | ||
| Enamine | EN300-1806303-0.1g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1806303-2.5g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1806303-0.25g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1806303-0.05g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1806303-0.5g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1806303-1g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1806303-5g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1806303-10.0g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 10g |
$4052.0 | 2023-06-03 | ||
| Enamine | EN300-1806303-1.0g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 1g |
$943.0 | 2023-06-03 |
1-(2-isocyanatoethyl)-1-methylcyclopropane 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
2649071-94-1 (1-(2-isocyanatoethyl)-1-methylcyclopropane) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
